(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one

Description

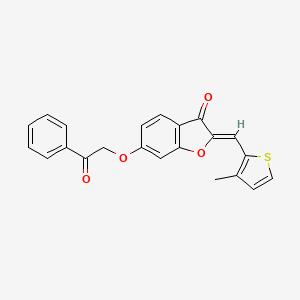

The compound “(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one” is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3-methylthiophen-2-ylmethylene group at position 2 and a 2-oxo-2-phenylethoxy group at position 4. Aurones, (Z)-2-benzylidenebenzofuran-3(2H)-ones, are known for their bioactivity, particularly as tubulin polymerization inhibitors targeting the colchicine-binding site . The 3-methylthiophene substituent may enhance lipophilicity and π-π stacking interactions, while the 2-oxo-2-phenylethoxy group could influence metabolic stability and target binding .

Properties

IUPAC Name |

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-phenacyloxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O4S/c1-14-9-10-27-21(14)12-20-22(24)17-8-7-16(11-19(17)26-20)25-13-18(23)15-5-3-2-4-6-15/h2-12H,13H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVNTTBOBVPMDM-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one belongs to a class of benzofuran derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Benzofuran derivatives, including the compound , have demonstrated a wide range of biological activities:

- Anticancer Activity : Several studies have indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases .

- Antimicrobial Properties : Benzofuran derivatives have also been evaluated for their antimicrobial activity. Some studies report promising results against Mycobacterium tuberculosis and other bacterial strains, suggesting potential use in treating infectious diseases .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as suggested by its ability to inhibit pro-inflammatory cytokines such as TNF and IL-1 in vitro . This indicates potential therapeutic applications in managing chronic inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

-

Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis through mitochondrial pathways, characterized by increased ROS production and subsequent activation of caspases .

The data shows a significant increase in caspase activity after prolonged exposure, highlighting its pro-apoptotic potential.

Time (h) Caspase 3 Activity (%) Caspase 7 Activity (%) 4 0 0 12 26 27 48 231 231 - Antimicrobial Action : The presence of the benzofuran moiety has been linked to enhanced antibacterial and antifungal activities. The structure-function relationship suggests that modifications at specific positions can significantly influence efficacy .

- Inhibition of Inflammatory Mediators : The compound's ability to suppress NF-kB activity and reduce the production of inflammatory cytokines underscores its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

- Cytotoxicity Against Cancer Cells : A study demonstrated that a related benzofuran derivative exhibited selective cytotoxicity against K562 leukemia cells while showing minimal toxicity to normal cells .

- Antimycobacterial Activity : Compounds structurally similar to this compound were tested against M. tuberculosis with promising results, indicating their potential as new antimycobacterial agents .

- Anti-inflammatory Studies : Research highlighted that certain benzofurans significantly reduced levels of inflammatory cytokines in vitro, supporting their use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including (Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxo-2-phenylethoxy)benzofuran-3(2H)-one. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Benzofuran derivatives have shown efficacy against a range of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the thiophene moiety is believed to enhance the bioactivity of these compounds .

Enzyme Inhibition

Alkaline Phosphatase Inhibitors

One significant application of this compound is its role as an inhibitor of alkaline phosphatase (AP). Alkaline phosphatase plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions like bone diseases and certain cancers. Studies have shown that benzofuran derivatives exhibit selective inhibition against AP, making them valuable in drug design for therapeutic interventions .

Synthetic Methodologies

Synthesis of Aurones

The synthetic versatility of this compound allows it to act as a precursor in the synthesis of aurones and related compounds. These reactions often employ microwave irradiation techniques and clay catalysts, leading to efficient condensation reactions without solvents. This method not only enhances yield but also aligns with green chemistry principles by minimizing environmental impact .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme kinetics, researchers synthesized several derivatives based on the benzofuran scaffold and tested their inhibitory effects on alkaline phosphatase. The study found that the compound exhibited competitive inhibition with an IC50 value significantly lower than that of standard inhibitors, indicating its potential for therapeutic applications in diseases associated with elevated AP levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and their derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Key Aurone Derivatives

Key Observations

Substituent Impact on Activity: R1 (Position 2): Bulky heterocyclic groups (e.g., indole in 5a, pyridine in 5b) correlate with nanomolar potency in cancer models. R2 (Position 6): Electron-withdrawing groups (e.g., cyanomethoxy in 5a, dichlorobenzyloxy in 5b) enhance tubulin binding. The target’s 2-oxo-2-phenylethoxy group introduces a ketone moiety, which may affect metabolic stability compared to ether-linked substituents .

Synthetic Accessibility :

- Aurones like 6w and 6y are synthesized via aldol condensation with high yields (86–93%), suggesting feasible scalability for the target compound if similar methods apply .

The target compound’s thiophene moiety may reduce off-target effects compared to indole-based analogs .

Diverse Applications: Aurones are versatile scaffolds: 5a/5b target cancer, while ’s analog inhibits Marburg virus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.